molecular formula C10H13NO2 B13330932 2-Methyl-4-(oxetan-3-ylamino)phenol

2-Methyl-4-(oxetan-3-ylamino)phenol

Cat. No.: B13330932
M. Wt: 179.22 g/mol
InChI Key: HPAULUXNZFNXKG-UHFFFAOYSA-N
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Description

2-Methyl-4-(oxetan-3-ylamino)phenol is a substituted phenol derivative featuring a methyl group at the 2-position and an oxetan-3-ylamino group (-NH-oxetane) at the 4-position of the aromatic ring.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-methyl-4-(oxetan-3-ylamino)phenol

InChI

InChI=1S/C10H13NO2/c1-7-4-8(2-3-10(7)12)11-9-5-13-6-9/h2-4,9,11-12H,5-6H2,1H3

InChI Key

HPAULUXNZFNXKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC2COC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(oxetan-3-ylamino)phenol typically involves the cyclization of precursor compounds. One common method involves the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol in the presence of sodium ethoxide to form 3-(bromomethyl)oxetan-3-yl)methanol. This intermediate is then treated with phenols to yield the desired oxetane derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization reactions, followed by purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(oxetan-3-ylamino)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The oxetane ring can be reduced under specific conditions.

    Substitution: The methyl and oxetane groups can participate in substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenols, quinones, and reduced oxetane derivatives.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(oxetan-3-ylamino)phenol involves its interaction with specific molecular targets. The oxetane ring can act as a hydrogen bond acceptor, influencing the compound’s binding affinity to biological targets. This interaction can disrupt protein functions, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related phenolic derivatives to highlight key differences in substituents, physicochemical properties, and applications.

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties Applications
2-Methyl-4-(oxetan-3-ylamino)phenol C₁₀H₁₃NO₂ -CH₃ (2), -NH-oxetan-3-yl (4) 179.22 Moderate solubility in polar aprotic solvents (e.g., DMSO); enhanced metabolic stability due to oxetane Pharmaceutical intermediate (e.g., kinase inhibitors)
2-Methyl-4-(1-methoxyimino-methyl)phenol C₉H₁₁NO₂ -CH₃ (2), -N(OMe)=CH₂ (4) 181.19 High solubility in acetone; hydrolytically labile due to imine group Agrochemical precursor (e.g., fungicides, insecticides)
4-Aminophenol C₆H₇NO -NH₂ (4) 109.13 High water solubility; prone to oxidation Dye synthesis, analgesic precursor (e.g., paracetamol)
4-(Oxetan-3-yl)phenol C₉H₁₀O₂ -Oxetan-3-yl (4) 150.18 Improved solubility in ethanol; steric hindrance from oxetane Polymer crosslinking agent, photoresist materials

Key Observations:

Substituent Effects on Solubility: The oxetane group in 2-Methyl-4-(oxetan-3-ylamino)phenol enhances solubility in organic solvents compared to the methoxyimino group in its analog, which is more polar but prone to hydrolysis . 4-Aminophenol, with a simple -NH₂ group, exhibits high aqueous solubility but lacks stability under oxidative conditions.

Metabolic Stability :

  • Oxetane-containing compounds are increasingly used in drug design to replace metabolically labile groups (e.g., tert-butyl or ester moieties). The oxetane’s strain and polarity may reduce cytochrome P450-mediated degradation .

Reactivity: The methoxyimino group in 2-Methyl-4-(1-methoxyimino-methyl)phenol introduces electrophilic character, making it reactive toward nucleophiles (e.g., thiols in enzyme active sites), which is exploited in agrochemical design .

Research Findings and Data Gaps

  • Synthetic Challenges: The oxetane ring’s strain complicates synthetic routes for 2-Methyl-4-(oxetan-3-ylamino)phenol, requiring specialized reagents (e.g., oxetane-3-amine) and protecting-group strategies .
  • Data Limitations : Publicly accessible crystallographic or spectroscopic data (e.g., NMR, X-ray) are scarce. Computational modeling or SHELX-based refinement could provide structural insights.

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